![molecular formula C8H15N3 B3216712 2-(3-Methylpyrazolyl)butylamine CAS No. 1172476-47-9](/img/structure/B3216712.png)
2-(3-Methylpyrazolyl)butylamine
Overview
Description
“2-(3-Methylpyrazolyl)butylamine” is a useful research chemical with the CAS number 1172476-47-9 . It has a molecular weight of 153.22 and a molecular formula of C8H15N3 . The IUPAC name for this compound is 2-(3-methylpyrazol-1-yl)butan-1-amine .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyrazolyl)butylamine” includes a butyl group attached to a nitrogen atom, with an additional proton bonded to the nitrogen . This structure was confirmed through various experimental techniques, including spectroscopy and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methylpyrazolyl)butylamine” include a molecular weight of 153.22, a molecular formula of C8H15N3, and a complexity of 116 . It also has a topological polar surface area of 43.8 .
Scientific Research Applications
- Reaction with Benzaldehyde : 2-(3-Methylpyrazolyl)butylamine reacts with benzaldehyde to form a Schiff base called n-butyl-1-phenylmethanimine . Schiff bases find applications in coordination chemistry, catalysis, and as intermediates in organic synthesis .
- Rare Earth Eu(II) Complexes : Luminescent rare earth Eu(II) complexes, including those with 5d–4f transitions, have potential applications. While stability issues often hinder their use, exploring derivatives of 2-(3-Methylpyrazolyl)butylamine could lead to air-stable Eu(II) complexes for lighting and display technologies .
Schiff Base Formation
Luminescent Materials
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 2-(3-methylpyrazolyl)butylamine, have been extensively studied for their potential applications in medicine . For instance, some pyrazole derivatives have shown to interact with gamma-aminobutyric acid (GABA) receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to increase GABAergic inhibition, which helps regulate neuronal excitability . This suggests that 2-(3-Methylpyrazolyl)butylamine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with gaba receptors, it is plausible that this compound could influence the gabaergic pathway . This pathway plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential interaction with gaba receptors, it can be hypothesized that this compound might influence neuronal excitability and neurotransmission .
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(6-9)11-5-4-7(2)10-11/h4-5,8H,3,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEASMYXOIFYTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=CC(=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrazolyl)butylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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